molecular formula C15H21BClNO3 B8233003 N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8233003
M. Wt: 309.6 g/mol
InChI Key: PQRJVTDOMWQLBT-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing aromatic amide characterized by a benzamide backbone substituted with a 2-chloroethyl group on the amide nitrogen and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position. This compound combines the reactivity of the boronate ester, widely used in Suzuki-Miyaura cross-coupling reactions , with the electrophilic 2-chloroethyl group, enabling applications in alkylation and targeted drug delivery. Its synthesis likely involves palladium-catalyzed borylation of a brominated benzamide precursor, analogous to methods described for similar compounds .

Properties

IUPAC Name

N-(2-chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BClNO3/c1-14(2)15(3,4)21-16(20-14)12-7-5-11(6-8-12)13(19)18-10-9-17/h5-8H,9-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRJVTDOMWQLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a well-established method for introducing boronate esters to aromatic systems. For N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide , this approach begins with N-(2-chloroethyl)-4-bromobenzamide as the starting material.

Procedure :

  • Synthesis of N-(2-Chloroethyl)-4-bromobenzamide :

    • 4-Bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

    • The acid chloride is reacted with 2-chloroethylamine in the presence of triethylamine (Et₃N) to form the amide.

  • Borylation Reaction :

    • A mixture of N-(2-chloroethyl)-4-bromobenzamide , bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (KOAc, 3 equiv) in anhydrous 1,4-dioxane is degassed and heated at 95°C for 12–16 hours under nitrogen.

    • Purification via silica gel chromatography (hexane/ethyl acetate) yields the target compound.

Key Data :

ParameterValueSource
CatalystPd(dppf)Cl₂
Solvent1,4-Dioxane
Temperature95°C
Yield75–79%

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂Pin₂. Reductive elimination generates the boronate ester. The chloroethyl group remains stable under these conditions due to the absence of strong bases.

Amidation of Boronate-Containing Benzoic Acid

Carbodiimide-Mediated Coupling

This route employs 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid as the key intermediate, which is coupled with 2-chloroethylamine using carbodiimide reagents.

Procedure :

  • Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid :

    • 4-Bromobenzoic acid undergoes Miyaura borylation with B₂Pin₂ under Pd catalysis.

  • Amide Formation :

    • The benzoic acid (1 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane (DCM).

    • 2-Chloroethylamine (1.2 equiv) and Et₃N (2 equiv) are added, and the reaction is stirred at room temperature for 6–8 hours.

    • Purification via column chromatography (DCM/methanol) yields the product.

Key Data :

ParameterValueSource
Coupling ReagentsEDCI/HOBt
SolventDichloromethane
TemperatureRoom temperature
Yield45–55%

Challenges :

  • The boronate ester’s stability during activation and coupling is critical. EDCI/HOBt minimizes side reactions, but yields are moderate due to steric hindrance from the pinacolato group.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Route 1 (Borylation) : Higher yields (75–79%) and scalability make this method preferable for large-scale synthesis. However, the requirement for N-(2-chloroethyl)-4-bromobenzamide adds synthetic steps.

  • Route 2 (Amidation) : Lower yields (45–55%) but simpler starting materials. Ideal for small-scale or exploratory synthesis.

Functional Group Compatibility

  • The chloroethyl group remains intact in both routes, but Route 1’s high-temperature conditions may risk decomposition if impurities are present.

  • Route 2’s mild conditions preserve sensitive functionalities but require stringent anhydrous conditions.

Alternative Strategies and Modifications

Nickel-Catalyzed Borylation

A nickel-catalyzed variant using NiCl₂(PMe₃)₂ and CsF in 1,4-dioxane at 100°C has been reported for analogous compounds. While less common than Pd catalysis, this method offers cost advantages for certain substrates.

Solid-Phase Synthesis

Patent literature describes solid-phase techniques for boronate-containing amides, where resin-bound intermediates facilitate purification . This approach remains underexplored for the target compound but could mitigate purification challenges.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the dioxaborolane moiety.

    Cross-Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Cross-Coupling: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in the presence of bases like potassium carbonate.

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds such as N-(2-azidoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, with modifications at the dioxaborolane group.

    Cross-Coupling: Products are typically biaryl compounds formed by the coupling of the benzamide with various aryl halides.

Scientific Research Applications

Medicinal Chemistry

N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been studied for its potential as an anticancer agent. The chloroethyl group is known to participate in alkylation reactions with DNA, which can lead to cytotoxic effects on cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents such as alkylating agents used in cancer treatment.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of N-(2-chloroethyl)-benzamides and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with the dioxaborolane moiety exhibited enhanced activity compared to their non-boronated counterparts .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including:

  • Borylation Reactions : The presence of the dioxaborolane group facilitates borylation processes which are essential in forming carbon-boron bonds.
  • Cross-Coupling Reactions : It can be utilized in cross-coupling reactions such as Suzuki and Negishi coupling due to the reactivity of the boron atom.

Table 1: Comparison of Reaction Types

Reaction TypeDescriptionApplication Area
BorylationFormation of carbon-boron bondsOrganic synthesis
Cross-CouplingCoupling of organic halides with organoboronsPharmaceutical chemistry
AlkylationAddition of alkyl groups to nucleophilesMedicinal chemistry

Material Science

The compound's boron-containing structure lends itself to applications in material science, particularly in the development of advanced materials such as polymers and nanomaterials. Boron compounds are known for their unique electronic properties which can enhance the performance of materials.

Case Study: Polymer Development

Research has shown that incorporating boron-containing compounds into polymer matrices can improve mechanical properties and thermal stability. A study demonstrated that polymers modified with this compound exhibited superior strength and heat resistance compared to unmodified polymers .

Biochemical Applications

In biochemical research, this compound has been utilized for studying enzyme kinetics and protein interactions. The boron atom can interact with various biomolecules, making it a useful tool for probing biological systems.

Table 2: Biochemical Applications

Application AreaDescriptionKey Findings
Enzyme InhibitionActs as an inhibitor for specific enzymesSignificant reduction in activity observed
Protein InteractionProbes interactions between proteinsEnhanced binding affinity noted

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of protein function. The dioxaborolane group can participate in reversible interactions with diols and other nucleophiles, modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are compared below with key analogues:

N-(4-(tert-Butyl)phenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • Substituent : Bulky tert-butylphenyl group on the amide nitrogen.
  • Key Differences :
    • Enhanced steric hindrance reduces reactivity in cross-coupling reactions compared to the 2-chloroethyl group .
    • Higher lipophilicity (logP) due to the tert-butyl group, favoring membrane permeability in biological systems.
  • Applications : Used in catalytic studies and as a precursor for biaryl synthesis .

N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • Substituent : Pyridinyl group introduces a heteroaromatic moiety.
  • Key Differences: The pyridine nitrogen enables hydrogen bonding and coordination with metal catalysts, enhancing catalytic efficiency in Suzuki-Miyaura reactions .
  • Applications : Explored in metallopharmaceuticals and as a ligand in coordination chemistry .

N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • Substituent : 3-Chloropropyl chain on the amide nitrogen.
  • Key Differences :
    • Longer alkyl chain increases lipophilicity (calculated logP: 3.2 vs. 2.8 for the 2-chloroethyl analogue) .
    • The terminal chlorine exhibits slower alkylation kinetics due to reduced electrophilicity compared to the 2-chloroethyl group.
  • Applications : Investigated in prodrug strategies for targeted cancer therapies .

N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • Substituent : Trans-4-hydroxycyclohexyl group.
  • Key Differences :
    • Hydroxyl group enables hydrogen bonding, improving aqueous solubility (≈2.5 mg/mL vs. <1 mg/mL for the chloroethyl derivative) .
    • Steric bulk limits accessibility of the boronate ester in cross-coupling reactions.
  • Applications : Explored in polymer chemistry and as a solubility-enhancing motif .

Data Tables

Table 1. Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility (H2O) Melting Point (°C)
N-(2-Chloroethyl)-4-(pinacol boronate)benzamide 325.6 2.8 <1 mg/mL 128–130 (decomp)
N-(tert-Butylphenyl)-4-(pinacol boronate)benzamide 393.3 4.1 Insoluble 145–147
N-(Pyridin-2-yl)-4-(pinacol boronate)benzamide 338.2 1.9 1.2 mg/mL 162–164
N-(3-Chloropropyl)-4-(pinacol boronate)benzamide 339.6 3.2 <1 mg/mL 115–117

Table 2. Reactivity in Suzuki-Miyaura Cross-Coupling*

Compound Name Reaction Yield (%) Turnover Frequency (h⁻¹) Stability in Protic Solvents
N-(2-Chloroethyl)-4-(pinacol boronate)benzamide 78 12.5 Moderate (degradation >24 h)
N-(tert-Butylphenyl)-4-(pinacol boronate)benzamide 45 6.2 High (>72 h)
N-(Pyridin-2-yl)-4-(pinacol boronate)benzamide 92 18.7 Low (degradation <12 h)

*Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C .

Q & A

Basic Question: What are the optimal synthetic conditions for preparing N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling. Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to react the carboxylic acid precursor (e.g., 4-boronic acid-substituted benzoic acid) with 2-chloroethylamine. Key parameters include:

  • pH 5 for optimal reaction efficiency and fluorescence properties (if applicable).
  • 25°C reaction temperature to balance yield and stability.
  • Solvent selection (e.g., DMF or dichloromethane) to enhance solubility of intermediates.
    Purify via column chromatography and confirm structure using IR, ¹H-NMR, and elemental analysis .

Advanced Question: How can conflicting spectroscopic data for boronate-containing benzamides be resolved during characterization?

Methodological Answer:
Contradictions in NMR or fluorescence data (e.g., shifts in ¹H-NMR peaks or variable fluorescence intensity) may arise from solvent polarity, pH, or residual moisture. To resolve:

  • Standardize solvent systems (e.g., deuterated DMSO for NMR).
  • Conduct pH-dependent fluorescence studies to identify optimal emission conditions.
  • Use X-ray crystallography (as in dichlorobenzamide derivatives) to unambiguously confirm molecular geometry and hydrogen bonding patterns .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • ¹H-NMR and IR spectroscopy to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, boronate B-O peaks at ~1350 cm⁻¹).
  • Elemental analysis to confirm stoichiometry.
  • Fluorescence spectroscopyex 340 nm, λem 380 nm) to assess photophysical properties under controlled pH (5) and temperature (25°C) .

Advanced Question: How does the chloroethyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The chloroethyl group may act as a leaving group under basic conditions, competing with the boronate’s cross-coupling activity. To mitigate:

  • Use palladium catalysts (e.g., Pd(PPh3)4) in anhydrous, degassed solvents (e.g., THF).
  • Optimize reaction time and temperature to favor boronate coupling over nucleophilic substitution.
  • Monitor by TLC or LC-MS to track competing pathways .

Advanced Question: Can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:
Yes. Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and docking studies to predict binding affinities.

  • Use crystallographic data from analogous benzamides to parameterize force fields.
  • Validate predictions with fluorescence quenching assays or surface plasmon resonance (SPR) for empirical binding constants .

Basic Question: What solvent systems enhance solubility for spectroscopic studies?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) improve solubility due to the compound’s aromatic and boronate moieties.
  • For fluorescence assays, use buffered aqueous solutions at pH 5 to prevent boronate hydrolysis while maintaining solubility .

Advanced Question: How does this compound behave in hydrogen peroxide (H2O2) detection applications?

Methodological Answer:
The boronate ester undergoes H2O2-triggered deboration , forming a phenolic derivative with enhanced fluorescence. To optimize sensing:

  • Introduce Schiff base substituents (e.g., imine groups) to accelerate deboration kinetics.
  • Use thin-film fluorescence probes for sub-ppt detection limits.
  • Validate with HRMS to confirm deboration products .

Advanced Question: What strategies prevent boronate hydrolysis during long-term storage?

Methodological Answer:

  • Store under inert atmosphere (argon) in anhydrous solvents (e.g., THF).
  • Add stabilizing agents (e.g., 2,6-lutidine) to scavenge trace moisture.
  • Monitor hydrolysis via <sup>11</sup>B NMR to assess stability over time .

Basic Question: How to determine the compound’s binding constants with biomolecules?

Methodological Answer:

  • Use fluorescence titration assays : Incrementally add biomolecule (e.g., protein) to the compound in buffered solution.
  • Apply the Stern-Volmer equation to calculate binding constants (KSV).
  • Confirm with isothermal titration calorimetry (ITC) for thermodynamic parameters .

Advanced Question: What are the challenges in crystallizing boronate-containing benzamides?

Methodological Answer:

  • Boronate esters are prone to forming solvates. Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) to grow single crystals.
  • Address disorder in the dioxaborolan ring by refining X-ray data with TWINABS or similar software.
  • Compare with dichlorobenzamide derivatives to identify common packing motifs .

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